Ácido 2,4,5-trifluoro-3-metoxibenzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

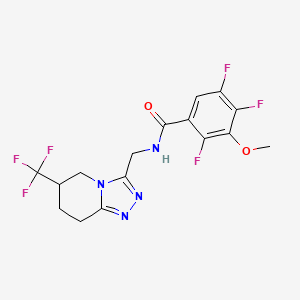

2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H14F6N4O2 and its molecular weight is 408.304. The purity is usually 95%.

BenchChem offers high-quality 2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal y Desarrollo de Fármacos

- Derivados de Quinolona: El ácido 2,4,5-trifluoro-3-metoxibenzoico sirve como precursor para la síntesis de derivados de quinolona. Estos compuestos tienen diversas actividades farmacológicas, incluyendo efectos antibacterianos, antivirales y antimaláricos . Los investigadores han explorado modificaciones del andamiaje de quinolona para mejorar la eficacia del fármaco y reducir la resistencia.

Complejos de Organoestaño

- Química de Coordinación: Este compuesto forma fácilmente complejos de organoestaño (IV). Estos complejos tienen aplicaciones en catálisis, ciencia de materiales y química bioinorgánica. Las propiedades del ligando del ácido 2,4,5-trifluoro-3-metoxibenzoico contribuyen a la estabilidad y reactividad de estos complejos .

Actividad Biológica

- Derivados de Indol: Los derivados de indol desempeñan un papel crucial en la química medicinal. Aunque no están directamente relacionados con el compuesto en cuestión, cabe destacar que ciertos derivados de indol exhiben actividades antiinflamatorias y analgésicas. Por ejemplo, (S)-N-(1-(benzo[d]tiazol-2-ilamino)-3-(1H-indol-2-il)-1-oxopropan-2-il)-N-(4-nitrofenilsulfonil)benzamida y (S)-N-(benzo[d]tiazol-2-il)-1-(4-nitrofenilsulfonil)pirrolidina-2-carboxamida han mostrado un prometedor potencial biológico .

Ciencia de Materiales

- Complejos de Cobalto: El compuesto se puede utilizar para sintetizar complejos de cobalto. Estos complejos pueden encontrar aplicaciones en la ciencia de materiales, como imanes moleculares, sensores y catalizadores. Las propiedades únicas del ligando influyen en el entorno de coordinación alrededor del ion central de cobalto .

Mecanismo De Acción

Target of Action

The compound “2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” contains a trifluoromethyl group , which is often used in pharmaceuticals, agrochemicals, and materials . Trifluoromethyl groups are often used as bioisosteres to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Mode of Action

Compounds containing the trifluoromethyl group often undergo radical trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .

Biochemical Pathways

Without specific information about this compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The presence of the trifluoromethyl group can influence these properties, as it can be used to protect a reactive methyl group from metabolic oxidation .

Actividad Biológica

The compound 2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a complex organic molecule with significant potential in pharmaceutical applications. Its unique structure incorporates trifluoromethyl groups and a triazole moiety, which are known to enhance biological activity. This article explores the biological activities associated with this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C16H14F6N4O2, with a molecular weight of approximately 408.30 g/mol. The presence of multiple fluorine atoms contributes to its lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C16H14F6N4O2 |

| Molecular Weight | 408.30 g/mol |

| CAS Number | 2034519-95-2 |

Antidiabetic Activity

Recent studies have indicated that compounds similar to 2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide exhibit significant dipeptidyl peptidase IV (DPP-IV) inhibitory activity . DPP-IV inhibitors are crucial in the management of type 2 diabetes as they enhance insulin secretion and lower blood glucose levels. For instance, derivatives incorporating a similar triazole structure have shown potent DPP-IV inhibition leading to reduced blood glucose excursions in oral glucose tolerance tests .

Anticancer Properties

The compound's structural features suggest potential anticancer activity . Triazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated selective cytotoxicity against breast cancer cells (MDA-MB-231), with IC50 values indicating effective inhibition of cell proliferation . The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- DPP-IV Inhibition : By inhibiting DPP-IV enzymes, the compound enhances incretin levels which subsequently increase insulin secretion from pancreatic beta cells.

- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates.

Study on DPP-IV Inhibition

A study involving a series of synthesized compounds similar to 2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide highlighted its effectiveness in lowering blood glucose levels in diabetic models . The study emphasized the structure-activity relationship (SAR), showing that modifications in the trifluoromethyl group significantly enhanced DPP-IV inhibition.

Anticancer Activity Assessment

In another study focused on anticancer properties, triazole derivatives were tested against various human cancer cell lines. The results indicated that these compounds effectively inhibited tumor growth through apoptosis induction and modulation of signaling pathways involved in cancer progression .

Propiedades

IUPAC Name |

2,4,5-trifluoro-3-methoxy-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F6N4O2/c1-28-14-12(18)8(4-9(17)13(14)19)15(27)23-5-11-25-24-10-3-2-7(6-26(10)11)16(20,21)22/h4,7H,2-3,5-6H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSPXRYYQFIIKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.